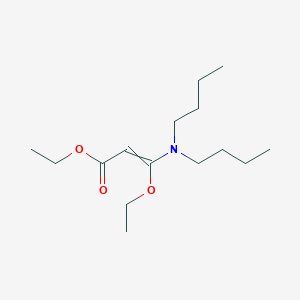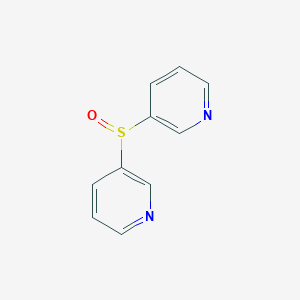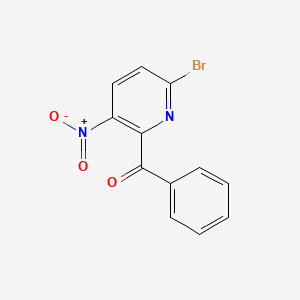
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 3rd position, and a phenylmethanone group attached to the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-nitropyridine, followed by the introduction of the phenylmethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenylmethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like acetone or water.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the phenylmethanone group.
Applications De Recherche Scientifique
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, while the phenylmethanone group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-nitropyridin-3-amine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- 6-Bromo-3-nitropyridin-2-amine
Uniqueness
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylmethanone group distinguishes it from other similar compounds, potentially enhancing its stability and making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
57059-52-6 |
|---|---|
Formule moléculaire |
C12H7BrN2O3 |
Poids moléculaire |
307.10 g/mol |
Nom IUPAC |
(6-bromo-3-nitropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H7BrN2O3/c13-10-7-6-9(15(17)18)11(14-10)12(16)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
USZBGHXTAAIVAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


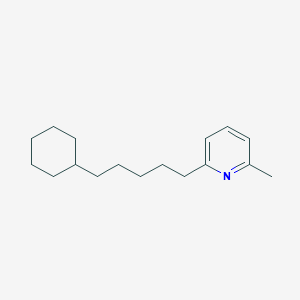
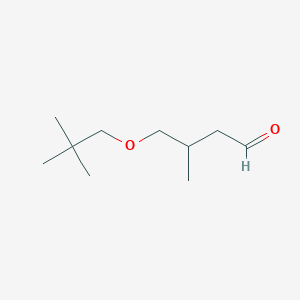
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
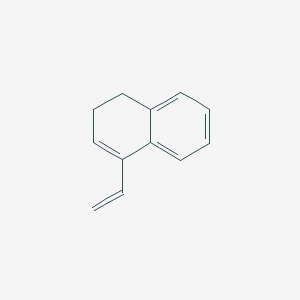

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
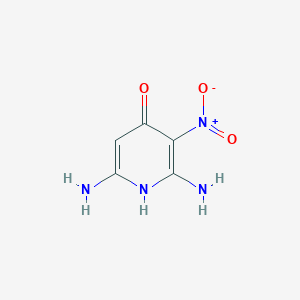
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
